5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate
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Overview
Description
5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate can be compared with other similar quinoline derivatives, such as:
5,7-Dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate: This compound has similar chemical properties but with an additional chlorine atom, which may enhance its biological activity.
5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate: This compound differs in the position of the methyl groups on the benzene ring, which can affect its reactivity and biological properties.
8-Hydroxyquinoline derivatives: These compounds have a hydroxyl group at the 8-position, which significantly alters their chemical and biological properties compared to this compound.
Properties
Molecular Formula |
C17H14ClNO3S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-5-8-16(12(2)10-11)23(20,21)22-15-7-6-14(18)13-4-3-9-19-17(13)15/h3-10H,1-2H3 |
InChI Key |
LVKGBSPKKFEMEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origin of Product |
United States |
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